4-Acetamidobenzenesulfinic acid
Overview
Description
4-Acetamidobenzenesulfinic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advanced Oxidation Processes in Environmental Applications
4-Acetamidobenzenesulfinic acid is studied in the context of advanced oxidation processes (AOPs) for environmental applications. A review highlights the degradation pathways, by-products, and biotoxicity of acetaminophen, a related compound, in AOPs. This research is significant for understanding the environmental impact and treatment of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Soil Degradation and Environmental Impact
Research on the degradation and transformation products of acetaminophen in soil provides insights into the fate of similar compounds, like this compound, in environmental settings. This study identifies key intermediates and evaluates the potential risks associated with these compounds in soil (Li, Ye, & Gan, 2014).
Pharmaceutical and Chemical Synthesis
The synthesis of 4-acetory benzoic acid using p-methylbenzenesulfonic acid as a catalyst demonstrates the chemical applications of related compounds. This study outlines optimal conditions for achieving high yields, which can be relevant for synthesizing derivatives of this compound (Li Qi-ran, 2010).
Anti-inflammatory Drug Development
This compound and its derivatives are explored for potential anti-inflammatory applications. A study on aminobenzensulfonamides derivatives of mefenamic acid, including N-(4-aminophenylsulfonyl)acetamide, shows significant anti-inflammatory activity. This research indicates the therapeutic potential of these compounds (Mahdi, 2017).
Antimicrobial Applications
The synthesis and characterization of sulfanilamide derivatives, including compounds similar to this compound, show potential in antimicrobial applications. This research provides insights into the structure-activity relationships and potential uses in combating microbial infections (Lahtinen et al., 2014).
High-Pressure Behavior Analysis
Investigating the high-pressure behavior of 4-acetamidobenzenesulfonyl azide, a compound structurally related to this compound, reveals insights into the properties of these compounds under varying conditions. This study is crucial for understanding the chemical and physical behavior of such substances (Jiang et al., 2016).
Safety and Hazards
The safety data sheet for 4-Acetamidobenzenesulfinic Acid was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances: avoid inhalation, contact with skin and eyes, and ensure adequate ventilation when handling it .
Future Directions
Mechanism of Action
Target of Action
4-Acetamidobenzenesulfinic acid is a chemical compound used in organic synthesis . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It is known that the compound can be synthesized using acetanilide and so2 in a one-step process catalyzed by ionic liquids . The ionic liquid acts as both a solvent and a catalyst in the reaction . The real active component of ionic liquids in the reaction is [Al2Cl7]- .
Biochemical Pathways
The compound is used as a component to prepare cyanine dyes , suggesting that it may play a role in the biochemical pathways related to dye synthesis and coloration processes.
Result of Action
As a component used to prepare cyanine dyes , it may contribute to the formation of these dyes, which have applications in various fields including biological staining, CD-R and DVD-R media, and inks for printers.
Properties
IUPAC Name |
4-acetamidobenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQNDKBOOVXRTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328580 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-24-7 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)benzenesulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-acetamidobenzenesulfinic acid in the synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide?
A1: this compound serves as a key intermediate in the two-step synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide. [] The process involves first synthesizing this compound from 4-acetamidobenzenesulfonyl chloride, followed by its reaction with chloroethanol to yield the final product. This method is advantageous due to its simplicity, cost-effectiveness, and high yield of over 90% with high purity. []
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